molecular formula C17H22ClF3N4O B3035155 {1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}(4-methylpiperazino)methanone CAS No. 303150-27-8

{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}(4-methylpiperazino)methanone

Cat. No.: B3035155
CAS No.: 303150-27-8
M. Wt: 390.8 g/mol
InChI Key: DXEZGUFOUUWUGX-UHFFFAOYSA-N
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Description

{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}(4-methylpiperazino)methanone is a complex organic compound characterized by its unique molecular structure, which includes a pyridine ring substituted with a trifluoromethyl group and a piperidine ring linked to a 4-methylpiperazine moiety

Scientific Research Applications

{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}(4-methylpiperazino)methanone has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound's biological activity can be explored for potential therapeutic uses, such as in the development of new drugs.

  • Medicine: Its potential as a drug candidate for various diseases, including cancer and infectious diseases, is being investigated.

  • Industry: The compound's unique properties make it useful in the development of advanced materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}(4-methylpiperazino)methanone typically involves multiple steps, starting with the preparation of the pyridine derivative. The trifluoromethyl group is introduced through a trifluoromethylation reaction, often using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid. The piperidine ring is then constructed through a series of reactions involving amine alkylation and cyclization processes.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthetic process. Additionally, purification methods such as recrystallization or chromatography are used to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles like sodium azide or iodide ions.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce corresponding carboxylic acids, while reduction can lead to the formation of amines.

Mechanism of Action

. Similar compounds may include other pyridine derivatives or piperazine-based molecules, but the presence of the trifluoromethyl group and the specific arrangement of the piperidine and piperazine rings contribute to its distinct properties.

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)pyridine

  • 4-Methylpiperazine

  • 3-Chloropyridine

  • Trifluoromethylated piperidine derivatives

Properties

IUPAC Name

[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClF3N4O/c1-23-6-8-25(9-7-23)16(26)12-2-4-24(5-3-12)15-14(18)10-13(11-22-15)17(19,20)21/h10-12H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXEZGUFOUUWUGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601118866
Record name [1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl](4-methyl-1-piperazinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601118866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303150-27-8
Record name [1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl](4-methyl-1-piperazinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303150-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl](4-methyl-1-piperazinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601118866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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